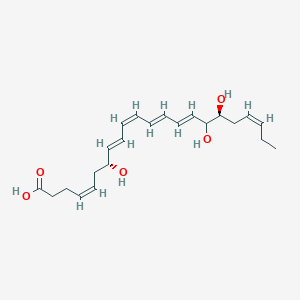

(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is a complex lipid molecule belonging to the class of polyunsaturated fatty acids (PUFAs). This compound is known for its significant biological activities and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the extraction of precursor fatty acids from natural sources or through chemical synthesis. Key steps include:

Elongation and Desaturation: The precursor fatty acid undergoes elongation and desaturation reactions to achieve the desired chain length and degree of unsaturation.

Hydroxylation: Specific hydroxylation reactions introduce hydroxyl groups at the 7, 16, and 17 positions.

Isomerization: The compound is subjected to isomerization reactions to achieve the correct geometric configuration (4Z,7R,8E,10Z,12E,14E,17S,19Z).

Industrial Production Methods: Industrial production involves optimizing these synthetic steps to achieve high yields and purity. Advanced techniques such as biocatalysis and enzyme engineering are often employed to enhance the efficiency of these reactions.

Types of Reactions:

Reduction: Reduction reactions can be used to convert double bonds to single bonds, altering the compound's structure.

Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄) are commonly used.

Reduction: Catalytic hydrogenation using palladium (Pd) or nickel (Ni) catalysts.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation products include hydroxylated and keto forms of the compound.

Reduction products result in saturated fatty acids.

Substitution products vary based on the substituents introduced.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Mechanism of Action:

- Resolvin D2 is involved in the resolution of inflammation. It promotes the clearance of neutrophils from inflamed tissues and enhances the phagocytosis of apoptotic cells by macrophages . This action is crucial in preventing chronic inflammation and promoting tissue repair.

Research Findings:

- Studies have shown that Resolvin D2 can effectively reduce inflammation in models of acute lung injury and colitis. It acts by inhibiting pro-inflammatory cytokines and chemokines while promoting anti-inflammatory mediators .

Neuroprotective Effects

Mechanism of Action:

- The compound has been found to protect neuronal cells from oxidative stress and apoptosis. It modulates signaling pathways involved in cell survival and inflammation .

Research Findings:

- In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, Resolvin D2 has demonstrated the ability to improve cognitive function and reduce neuroinflammation .

Cardiovascular Health

Mechanism of Action:

- Resolvin D2 plays a role in maintaining cardiovascular health by regulating vascular tone and reducing platelet aggregation .

Research Findings:

- Clinical studies indicate that supplementation with omega-3 fatty acids can enhance the levels of Resolvin D2 in circulation, which correlates with reduced cardiovascular events in high-risk populations .

Metabolic Regulation

Mechanism of Action:

- The compound influences lipid metabolism and insulin sensitivity. It enhances fatty acid oxidation and reduces lipogenesis in adipose tissues .

Research Findings:

- Animal studies have shown that Resolvin D2 treatment improves metabolic profiles in models of obesity and type 2 diabetes by reducing systemic inflammation and improving insulin sensitivity .

Potential in Cancer Therapy

Mechanism of Action:

- There is emerging evidence that Resolvin D2 can inhibit tumor growth and metastasis through its anti-inflammatory actions .

Research Findings:

- Preclinical studies suggest that it may enhance the efficacy of certain chemotherapeutic agents while mitigating their side effects by reducing inflammation associated with tumor progression .

Data Summary Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Inflammatory | Promotes clearance of neutrophils | Reduces inflammation in acute lung injury models |

| Neuroprotective | Protects neuronal cells from oxidative stress | Improves cognitive function in neurodegenerative disease models |

| Cardiovascular Health | Regulates vascular tone | Correlates with reduced cardiovascular events in high-risk populations |

| Metabolic Regulation | Enhances fatty acid oxidation | Improves metabolic profiles in obesity and type 2 diabetes models |

| Cancer Therapy | Inhibits tumor growth | Enhances efficacy of chemotherapy while reducing side effects |

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways:

Inflammation: Acts on inflammatory mediators and receptors, reducing inflammation.

Neuroprotection: Interacts with neuronal receptors, promoting cell survival and repair.

Cardioprotection: Modulates lipid metabolism and oxidative stress pathways, protecting heart tissue.

Comparación Con Compuestos Similares

This compound is compared to other similar PUFAs, such as resolvins and protectins:

Resolvin D2: Similar in structure but differs in the position of hydroxyl groups.

Protectin DX: Another PUFA with anti-inflammatory properties but different hydroxylation pattern.

Actividad Biológica

(4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid (commonly known as Resolvin D2 or RvD2) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). This compound plays a crucial role in the resolution of inflammation and has garnered attention for its potential therapeutic applications in various inflammatory diseases.

Molecular Characteristics

- Molecular Formula : C22H32O5

- Molecular Weight : 376.486 g/mol

- CAS Number : 82864-77-5

RvD2 is synthesized from DHA through enzymatic pathways involving lipoxygenases. It exerts its biological effects primarily by binding to specific receptors on immune cells and modulating inflammatory responses. Key mechanisms include:

- Promotion of macrophage phagocytosis : Enhances the clearance of apoptotic cells and pathogens.

- Inhibition of pro-inflammatory cytokines : Reduces the production of cytokines such as IL-1β and TNF-α.

- Regulation of leukocyte trafficking : Modulates the migration of leukocytes to sites of inflammation.

Biological Activities

Research has demonstrated several biological activities associated with RvD2:

Anti-inflammatory Effects

RvD2 has been shown to significantly reduce inflammation in various models. For example:

- In a study involving acute lung injury models, RvD2 treatment led to decreased neutrophil infiltration and reduced levels of pro-inflammatory cytokines .

Resolution of Inflammation

RvD2 plays a critical role in the resolution phase of inflammation:

- It facilitates the transition from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages .

- RvD2 promotes efferocytosis (the clearance of dead cells) by macrophages, which is essential for tissue repair .

Neuroprotective Properties

Recent studies indicate that RvD2 may have neuroprotective effects:

- In models of neuroinflammation, RvD2 administration resulted in reduced neuronal damage and improved functional outcomes .

Case Studies and Research Findings

Clinical Implications

The therapeutic potential of RvD2 extends to various clinical conditions characterized by chronic inflammation:

- Cardiovascular Diseases : By resolving inflammation in atherosclerosis models.

- Neurological Disorders : Potential benefits in Alzheimer's disease and multiple sclerosis due to its neuroprotective properties.

- Metabolic Disorders : May improve insulin sensitivity and mitigate obesity-related inflammation.

Análisis De Reacciones Químicas

Acylcarnitine Formation

RvD2 participates in mitochondrial β-oxidation through conjugation with carnitine:

-

Carnitine O-palmitoyltransferase (CPT1/2) : Catalyzes the reaction between RvD2-CoA and L-carnitine to form (4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoylcarnitine .

-

Transport mechanism : The acylcarnitine derivative facilitates mitochondrial uptake for energy production .

Key Reaction Steps :

-

Activation : RvD2 → RvD2-CoA via long-chain fatty-acid CoA ligase 1 .

-

Conjugation : RvD2-CoA + L-carnitine → RvD2-carnitine (catalyzed by CPT1) .

-

Mitochondrial entry : CPT2 regenerates RvD2-CoA for β-oxidation .

Receptor-Mediated Signaling

RvD2 binds to G-protein-coupled receptors (GPCRs) to exert anti-inflammatory effects:

-

GPR18/DRV2 receptor activation : Triggers intracellular pathways (e.g., MAPK/ERK) to suppress neutrophil infiltration .

-

Cellular targets : Macrophages, neutrophils, and endothelial cells .

Table 2: Bioactive Interactions of RvD2

| Target Cell | Interaction Outcome | Signaling Pathway |

|---|---|---|

| Macrophages | Enhanced phagocytosis | cAMP/PKA |

| Neutrophils | Reduced chemotaxis | NF-κB inhibition |

| Endothelial cells | Decreased adhesion molecule expression | PI3K/Akt |

Stability and Degradation

-

Autooxidation : The conjugated hexaene structure makes RvD2 susceptible to free radical-mediated degradation .

-

Enzymatic inactivation : CYP450 isoforms (e.g., CYP4F3) hydroxylate or epoxidize RvD2, reducing bioactivity .

Synthetic Modifications

-

Esterification : Hydroxyl groups at C7, C16, and C17 are sites for synthetic derivatization to enhance stability .

-

Protective group strategies : Acetylation of hydroxyl groups during laboratory synthesis .

RvD2’s chemical reactivity underpins its dual role as a metabolic intermediate and inflammation-resolving molecule. Its biosynthesis, conjugation with carnitine, and receptor interactions highlight its complex biochemical landscape, validated by structural and functional studies .

Propiedades

Número CAS |

82864-77-5 |

|---|---|

Fórmula molecular |

C5H8O6 |

Peso molecular |

164.11 g/mol |

Nombre IUPAC |

2,4-dihydroxypentanedioic acid |

InChI |

InChI=1S/C5H8O6/c6-2(4(8)9)1-3(7)5(10)11/h2-3,6-7H,1H2,(H,8,9)(H,10,11) |

Clave InChI |

FTWPXBYNGOWCHI-UHFFFAOYSA-N |

SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |

SMILES isomérico |

CC/C=C\C[C@@H](C(/C=C/C=C/C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)O |

SMILES canónico |

C(C(C(=O)O)O)C(C(=O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.